molecular formula C15H20ClN3O B2426580 2-(4-chloro-2-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide CAS No. 1240972-17-1

2-(4-chloro-2-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide

Cat. No. B2426580
CAS RN: 1240972-17-1
M. Wt: 293.8
InChI Key: TWKLWWUUTGTIBN-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential therapeutic effects. It was first synthesized by Bayer Pharmaceuticals in the early 2000s and has since been the subject of numerous scientific studies.

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies on benzothiazolinone acetamide analogs, closely related in structure to the compound , demonstrate significant potential in the field of renewable energy and biological interactions. These compounds have been found to exhibit good light harvesting efficiency and could be used as photosensitizers in dye-sensitized solar cells (DSSCs), indicating a promising avenue for enhancing photovoltaic cell efficiency. Furthermore, molecular docking studies reveal these compounds' ability to interact with cyclooxygenase 1 (COX1), suggesting applications in drug design and biochemistry for understanding ligand-protein interactions (Mary et al., 2020).

Herbicide Synthesis and Biological Activities

The synthesis of chloroacetanilide and dichloroacetamide compounds, related to the target molecule, underscores their importance in agriculture. These chemicals are essential for creating herbicides with high specificity and safeners that mitigate herbicidal damage to crops. Their development and metabolic studies offer insights into safer and more efficient agricultural practices, pointing to the broader applicability of related compounds in enhancing crop protection (Latli & Casida, 1995).

Antimicrobial Evaluation

Research on isoxazole-based heterocycles, which share functional groups with the compound of interest, highlights their promising antimicrobial properties. The synthesis of diverse heterocycles incorporating sulfamoyl moiety and their subsequent evaluation against various bacterial and fungal strains reveal potential applications in developing new antimicrobial agents. This indicates the relevance of exploring the bioactivity of similar compounds for pharmaceutical applications (Darwish et al., 2014).

Astrochemistry and Organic Molecule Formation

The study of methyl cyanide metabolism in bacteria and its breakdown pathway offers an intriguing glimpse into astrochemistry and the formation of complex organic molecules in space. Such research, examining the metabolic pathways of structurally related molecules, can shed light on the origins of life and the chemical evolution of organic compounds in interstellar environments, suggesting that similar acetamide compounds might play roles in astrobiological processes (Firmin & Gray, 1976).

properties

IUPAC Name

2-(4-chloro-2-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O/c1-10(2)15(4,9-17)19-14(20)8-18-13-6-5-12(16)7-11(13)3/h5-7,10,18H,8H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKLWWUUTGTIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NCC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-2-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide

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